Home > Products > Screening Compounds P17898 > 3-({1-[(1r,4r)-4-Methylcyclohexanecarbonyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one
3-({1-[(1r,4r)-4-Methylcyclohexanecarbonyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one - 2176124-47-1

3-({1-[(1r,4r)-4-Methylcyclohexanecarbonyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one

Catalog Number: EVT-3106070
CAS Number: 2176124-47-1
Molecular Formula: C18H27N3O2
Molecular Weight: 317.433
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

6-[(3S,4S)-4-Amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-3-(2,3-dichlorophenyl)-2-methyl-3,4-dihydropyrimidin-4-one (IACS-15414)

Compound Description: IACS-15414 is a potent and orally bioavailable SHP2 inhibitor. It emerged from a research effort focused on identifying small-molecule therapeutics targeting the Src homology 2 (SH2) domain-containing phosphatase 2 (SHP2), a key player in various cancers. IACS-15414 effectively suppresses the mitogen-activated protein kinase (MAPK) pathway signaling and tumor growth in relevant xenograft models in vivo.

Relevance: Both IACS-15414 and 3-({1-[(1r,4r)-4-Methylcyclohexanecarbonyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one share the core structure of a 3,4-dihydropyrimidin-4-one ring system. Furthermore, both compounds feature a substituted piperidine ring connected to this core structure, highlighting their structural relationship.

Hu7691 (N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide)

Compound Description: Hu7691 is a potent and selective Akt inhibitor designed to minimize cutaneous toxicity observed with other Akt inhibitors in clinical trials. It exhibits promising kinase selectivity, excellent anticancer cell proliferation potencies, and a favorable safety profile.

Relevance: While Hu7691 does not share the dihydropyrimidinone core, it is structurally related to the target compound, 3-({1-[(1r,4r)-4-Methylcyclohexanecarbonyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one, through the presence of a substituted piperidine ring. This structural similarity underscores the importance of this moiety in pharmaceutical development and its potential for diverse biological activities.

3-(1-Cyclohexyl-2-(cyclohexylamino)-4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-5-yl)-1-methylquinoxalin-2(1H)-one

Compound Description: This compound was synthesized through the reaction of a 3-cyclohexyl-2-(cyclohexylimino)-6-(4-ethoxyphenyl)-5-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)-2,3-dihydro-4H-1,3-oxazin-4-one with ammonium acetate.

Relevance: This compound, similar to 3-({1-[(1r,4r)-4-Methylcyclohexanecarbonyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one, belongs to the dihydropyrimidinone class of compounds. They both share a core 1,6-dihydropyrimidin-6-one structure.

3,4-Dihydropyrimidin-2-one Derivatives

Compound Description: These compounds were synthesized via Biginelli reactions and subsequent modifications. They demonstrated good antimicrobial activity, with some exhibiting promising antioxidant properties.

Relevance: The target compound, 3-({1-[(1r,4r)-4-Methylcyclohexanecarbonyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one, belongs to the same broad category of dihydropyrimidinone derivatives. This shared chemical class suggests they might share similar synthetic pathways and potentially possess related biological activities.

(–)-N-{2-[(R)-3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidino]ethyl}-4-fluorobenzamide (YM758)

Compound Description: YM758 is a novel inhibitor of the “funny” If current channel (If channel) under development for the treatment of stable angina and atrial fibrillation. Its metabolites have been identified and characterized in human urine, plasma, and feces following oral administration.

Relevance: Similar to 3-({1-[(1r,4r)-4-Methylcyclohexanecarbonyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one, YM758 features a substituted piperidine ring as a prominent structural element. This shared structural motif suggests potential overlap in their pharmacological profiles or their interactions with biological targets.

3-methyl-6-phenyl-2-(piperazin-1-yl)-3,4-dihydropyrimidin-4-one (Compound 5)

Compound Description: This pyrimidin-4-one derivative displays potent inhibitory activity against glycogen synthase kinase-3β (GSK-3β) and exhibits antidepressant activity in vivo. Molecular docking studies revealed a key hydrogen bond interaction with Val-135 in the active site of GSK-3β.

Relevance: Both Compound 5 and 3-({1-[(1r,4r)-4-Methylcyclohexanecarbonyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one belong to the pyrimidin-4-one chemical class and share a similar core structure. This structural similarity suggests potential commonalities in their pharmacological properties or synthetic routes.

Overview

The compound 3-({1-[(1r,4r)-4-Methylcyclohexanecarbonyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one is a complex organic molecule that belongs to the class of dihydropyrimidinones. This compound has garnered interest due to its potential pharmacological applications, particularly in the field of medicinal chemistry. Dihydropyrimidinones are known for their diverse biological activities, including anti-inflammatory and antitumor properties.

Source

This compound is referenced in various patent documents and scientific literature, indicating its relevance in drug development and therapeutic applications. Notably, it has been explored in patents relating to modulators of pharmacokinetic properties of therapeutics, suggesting its significance in enhancing drug efficacy and safety profiles .

Classification

3-({1-[(1r,4r)-4-Methylcyclohexanecarbonyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one can be classified as:

  • Chemical Class: Dihydropyrimidinone derivatives.
  • Functional Groups: Contains a piperidine ring and a carbonyl group.
  • Therapeutic Category: Potentially used as a therapeutic agent due to its pharmacological properties.
Synthesis Analysis

Methods

The synthesis of 3-({1-[(1r,4r)-4-Methylcyclohexanecarbonyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one typically involves multi-step organic reactions. Common methods include:

  1. Condensation Reactions: The initial step often involves the condensation of appropriate aldehydes with ureas or thioureas to form dihydropyrimidinones.
  2. Piperidine Derivatization: The introduction of the piperidine moiety can be achieved through nucleophilic substitution reactions where piperidine derivatives react with activated carbonyl compounds.
  3. Cyclization: Final cyclization steps may involve heating or catalytic conditions to promote the formation of the dihydropyrimidinone structure.

Technical Details

The synthesis may require specific conditions such as controlled temperatures, solvents (like ethanol or acetonitrile), and catalysts (such as Lewis acids) to optimize yield and purity. Techniques like column chromatography are often employed for purification purposes .

Molecular Structure Analysis

Data

  • Molecular Formula: C_{15}H_{22}N_{2}O_{2}
  • Molecular Weight: Approximately 262.35 g/mol
  • CAS Number: Not specifically listed but can be derived from structural databases.
Chemical Reactions Analysis

Reactions

The compound can undergo various chemical reactions typical for dihydropyrimidinone derivatives:

  1. Hydrolysis: The carbonyl group may react with water under acidic or basic conditions leading to hydrolysis products.
  2. Reduction: The double bond in the pyrimidine ring can be reduced using reducing agents like lithium aluminum hydride.
  3. Substitution Reactions: The nitrogen atoms in the piperidine ring can participate in nucleophilic substitution reactions with electrophiles.

Technical Details

These reactions are influenced by factors such as solvent choice, temperature, and presence of catalysts or inhibitors that can affect reaction rates and yields.

Mechanism of Action

Process

The mechanism by which 3-({1-[(1r,4r)-4-Methylcyclohexanecarbonyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one exerts its effects is likely related to its interaction with biological targets such as enzymes or receptors involved in cellular signaling pathways.

Data

Research suggests that dihydropyrimidinones may modulate enzyme activity or receptor binding affinity due to their structural similarity to natural substrates or inhibitors, thus influencing metabolic pathways relevant to disease states.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid crystalline form.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a range typical for organic compounds (e.g., 150–180 °C).

Chemical Properties

  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and ethanol; limited solubility in water.
  • Stability: Generally stable under standard laboratory conditions but sensitive to extreme pH levels.

Relevant Data or Analyses

Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly used to confirm the structure and purity of synthesized compounds.

Applications

Scientific Uses

3-({1-[(1r,4r)-4-Methylcyclohexanecarbonyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one has potential applications in:

  1. Pharmaceutical Development: As a lead compound for developing new therapeutics targeting specific diseases.
  2. Biochemical Research: In studies investigating enzyme inhibition or receptor modulation.
  3. Medicinal Chemistry: As a scaffold for synthesizing analogs with improved efficacy or safety profiles.

Properties

CAS Number

2176124-47-1

Product Name

3-({1-[(1r,4r)-4-Methylcyclohexanecarbonyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one

IUPAC Name

3-[[1-(4-methylcyclohexanecarbonyl)piperidin-4-yl]methyl]pyrimidin-4-one

Molecular Formula

C18H27N3O2

Molecular Weight

317.433

InChI

InChI=1S/C18H27N3O2/c1-14-2-4-16(5-3-14)18(23)20-10-7-15(8-11-20)12-21-13-19-9-6-17(21)22/h6,9,13-16H,2-5,7-8,10-12H2,1H3

InChI Key

STNKJNYEZDYVKY-KOMQPUFPSA-N

SMILES

CC1CCC(CC1)C(=O)N2CCC(CC2)CN3C=NC=CC3=O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.